molecular formula C7H15NO B1288785 (1-Ethylpyrrolidin-3-yl)methanol CAS No. 61472-22-8

(1-Ethylpyrrolidin-3-yl)methanol

Cat. No.: B1288785
CAS No.: 61472-22-8
M. Wt: 129.2 g/mol
InChI Key: OQESQLHTMOOSST-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-3-yl)methanol: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol It is a heterocyclic compound containing a pyrrolidine ring substituted with an ethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with ethylating agents. One common method is the alkylation of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride. The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: (1-Ethylpyrrolidin-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

(1-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESQLHTMOOSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617144
Record name (1-Ethylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-22-8
Record name (1-Ethylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpyrrolidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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